2-Cyanoacetic acid;potassium hydride

Decarboxylative Coupling Palladium Catalysis α-Diaryl Nitriles

Potassium 2-cyanoacetate is the reagent of choice for base-free, palladium-catalyzed decarboxylative cross-coupling reactions, enabling the synthesis of α,α-diaryl nitriles without saponification risk. Unlike sodium cyanoacetate or esters, this potassium salt provides distinct solubility advantages in polar aprotic solvents (DMF, DMSO) and anhydrous ethanol, allowing fully anhydrous Knoevenagel condensations. It serves as a versatile C2N synthon for constructing pyrazolones, pyrimidines, and coumarins. Choose this compound when your synthetic route demands anhydrous, base-free conditions that other cyanoacetate derivatives cannot replicate.

Molecular Formula C3H3KNO2
Molecular Weight 124.16 g/mol
Cat. No. B13909765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyanoacetic acid;potassium hydride
Molecular FormulaC3H3KNO2
Molecular Weight124.16 g/mol
Structural Identifiers
SMILESC(C#N)C(=O)O.[K]
InChIInChI=1S/C3H3NO2.K/c4-2-1-3(5)6;/h1H2,(H,5,6);
InChIKeyJAVKGXONURHHKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyanoacetic Acid Potassium Hydride (Potassium Cyanoacetate): A Reactive Synthon for Decarboxylative C–C Bond Formation


2-Cyanoacetic acid potassium hydride — more precisely defined as potassium 2-cyanoacetate or potassium cyanoacetate (CAS 7062-95-5) — is an organic salt with the molecular formula C₃H₂KNO₂ and a molecular weight of 123.15 g/mol [1]. It is the potassium salt of cyanoacetic acid, wherein the carboxylic acid proton is replaced by a potassium cation [1]. The compound appears as a colorless to off-white crystalline solid with a melting point in the range of 179–184 °C . Its structure integrates a nucleophilic α-carbon activated by the adjacent cyano (–C≡N) and carboxylate (–COO⁻K⁺) groups, enabling participation in condensation, cyclization, and decarboxylative cross-coupling reactions [1].

Why Potassium Cyanoacetate Cannot Be Interchanged with Sodium Cyanoacetate or Cyanoacetate Esters in Critical Synthetic Workflows


In-class cyanoacetate derivatives — such as sodium cyanoacetate (C₃H₂NNaO₂, MW 108.05 g/mol), ethyl cyanoacetate, or benzyl cyanoacetate — share the same α-cyano nucleophilic core but exhibit fundamentally divergent reactivity profiles, solubility behaviors, and suitability for specific catalytic cycles [1]. The potassium counterion confers distinct advantages in decarboxylative cross-coupling reactions due to its ionic radius and solubility in polar aprotic solvents, enabling base-free conditions that sodium salts or esters cannot replicate [2]. Furthermore, the use of potassium cyanoacetate in palladium-catalyzed couplings eliminates the requirement for added strong inorganic bases — a feature that is not achievable with sodium cyanoacetate [2]. This section provides quantitative, comparator-based evidence for why potassium cyanoacetate represents a non-substitutable reagent in specific synthetic routes.

Quantitative Evidence Differentiating Potassium Cyanoacetate from Sodium Cyanoacetate and Cyanoacetate Esters


Base-Free Decarboxylative Arylation with Aryl Halides: Potassium Cyanoacetate Eliminates the Need for Additional Strong Inorganic Bases

In palladium-catalyzed decarboxylative arylation with aryl bromides and chlorides, potassium cyanoacetate uniquely enables the reaction to proceed without the addition of any strong inorganic base [1]. This is a differentiating feature when compared to sodium cyanoacetate or cyanoacetate esters, which typically require an exogenous base (e.g., Cs₂CO₃, K₃PO₄) to facilitate transmetalation or deprotonation steps [1]. The absence of additional base expands functional group compatibility, particularly for substrates bearing ester moieties that are susceptible to hydrolysis under basic conditions [1].

Decarboxylative Coupling Palladium Catalysis α-Diaryl Nitriles

Yields of α-Diaryl Nitriles from Aryl Bromides and Chlorides: Potassium Cyanoacetate Delivers High Efficiency Without Ester Hydrolysis Byproducts

Using the Pd(dba)₂/XPhos catalyst system, potassium cyanoacetate undergoes decarboxylative coupling with aryl bromides to afford α-diaryl nitriles in high yields (up to 94% for representative substrates) [1]. For comparison, when cyanoacetate esters (e.g., ethyl cyanoacetate or benzyl cyanoacetate) are employed in analogous Pd-catalyzed decarboxylative benzylation/arylation, competitive ester hydrolysis can occur under the elevated temperatures required, resulting in reduced yields and the formation of carboxylic acid byproducts [2]. The potassium salt form circumvents this issue, enabling a cleaner reaction profile.

α-Diaryl Nitriles Cross-Coupling Yield Pharmaceutical Intermediates

Enhanced Solubility Profile: Potassium Cyanoacetate in Anhydrous Ethanol and Polar Aprotic Solvents

Potassium cyanoacetate exhibits higher solubility in anhydrous ethanol and polar aprotic solvents compared to sodium cyanoacetate . This solubility difference is attributed to the larger ionic radius of potassium (K⁺, ~138 pm) relative to sodium (Na⁺, ~102 pm), which weakens the lattice energy of the crystalline salt and enhances dissolution in less polar media . In practical terms, this facilitates homogeneous reaction conditions in anhydrous Knoevenagel condensations and other base-mediated transformations where water must be rigorously excluded.

Reagent Solubility Reaction Medium Optimization Anhydrous Conditions

Thermal Stability and Storage Requirements: Potassium Cyanoacetate Requires Inert Atmosphere at 2–8 °C

Potassium cyanoacetate is air-stable as a solid but is recommended for storage under an inert atmosphere at 2–8 °C to prevent gradual decomposition that can release hydrogen cyanide at elevated temperatures . The compound has a melting point of 179–184 °C, and decomposition may occur at temperatures approaching this range . In contrast, sodium cyanoacetate (which is often supplied as a solution or more hygroscopic solid) presents different handling and storage demands . For procurement decisions involving long-term inventory or shipping to warmer climates, this thermal profile should be explicitly considered.

Reagent Stability Storage Conditions Procurement Planning

High-Value Application Scenarios for Potassium Cyanoacetate Based on Verifiable Performance Differentiation


Synthesis of α,α-Diaryl Nitrile Pharmacophores via Base-Free Decarboxylative Arylation

Potassium cyanoacetate is the reagent of choice for constructing α,α-diaryl nitrile scaffolds — a core motif in numerous bioactive compounds and pharmaceutical intermediates — using aryl bromides or chlorides under Pd(dba)₂/XPhos catalysis [1]. The base-free conditions uniquely enabled by the potassium salt allow the incorporation of ester-bearing aryl halides without the risk of saponification that would otherwise degrade the product yield [1]. This application is directly supported by reported yields of up to 94% for representative diaryl nitrile products [1].

Knoevenagel Condensation in Anhydrous Media for Moisture-Sensitive Substrates

When aldehydes or ketones bearing acid-labile protecting groups must undergo Knoevenagel condensation to form α,β-unsaturated nitriles, potassium cyanoacetate provides the necessary nucleophilic α-carbon without introducing water into the reaction medium [1]. Its solubility in anhydrous ethanol and polar aprotic solvents such as DMF or DMSO enables fully anhydrous reaction setups [1] — a critical advantage over sodium cyanoacetate, which exhibits limited solubility in these solvents and often necessitates aqueous or aqueous-ethanolic conditions [1].

Precursor for Heterocyclic Building Blocks in Agrochemical and Pharmaceutical R&D

Potassium cyanoacetate serves as a versatile C₂N synthon for the construction of nitrogen-containing heterocycles — including pyrazolones, pyrimidines, and coumarins — via cyclization reactions with hydrazines, amidines, or salicylaldehydes [1]. The potassium counterion enhances the nucleophilicity of the α-carbon relative to the free acid, while its solid-state stability simplifies weighing and handling compared to hygroscopic sodium analogs [1]. This makes potassium cyanoacetate the preferred form for reproducible, high-purity heterocycle synthesis in medicinal chemistry and agrochemical discovery programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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